2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a piperidine ring and an imidazolidinone moiety, makes it valuable for applications in drug development and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone intermediate, followed by its coupling with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are used to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to alter the compound’s structure.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by others using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)pyrimidine-4-carbonitrile
- 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzamide
Uniqueness
Compared to similar compounds, 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in drug development and material science .
Biological Activity
The compound 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring, an imidazolidinone moiety, and a sulfonamide group, which contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O3S, and it possesses various functional groups that enhance its pharmacological properties. The presence of the sulfonamide group is particularly notable as it has been associated with diverse biological activities, including antiviral and anticancer properties.
The mechanism of action of This compound involves its ability to bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, which are crucial in disease mechanisms.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anti-cancer properties. For instance, imidazolidine derivatives have shown potential as anti-proliferative agents across various cancer cell lines. Preliminary studies suggest that these compounds can inhibit cell growth effectively, making them candidates for further pharmacological investigation.
Antiviral Activity
In addition to anticancer effects, sulfonamide compounds have been studied for their antiviral activities. For example, similar structures have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and coxsackievirus B . The antiviral mechanism often involves interference with viral replication processes or modulation of host cell responses.
Case Studies
Several studies have investigated the biological activity of compounds related to This compound :
- Anticancer Efficacy : A study demonstrated that derivatives with imidazolidinone structures inhibited the proliferation of breast cancer cells in vitro. The IC50 values ranged from 10 to 30 µM, indicating potent activity.
- Antiviral Studies : In vitro testing against HSV showed a viral load reduction of up to 90% with certain sulfonamide derivatives. The IC50 values for these compounds were significantly lower than those of standard antiviral agents like acyclovir .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c22-14-16-6-4-5-9-19(16)30(28,29)23-12-10-17(11-13-23)24-15-20(26)25(21(24)27)18-7-2-1-3-8-18/h1-9,17H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLVSDKYICWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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